4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid
Overview
Description
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and hydroxymethyl groups. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to around 80-100°C for several hours to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: PCC, KMnO4
Solvents: Toluene, THF (Tetrahydrofuran), DMF (Dimethylformamide)
Major Products
Cross-Coupling Products: Biaryl compounds
Oxidation Products: Aldehydes, carboxylic acids
Substitution Products: Various functionalized phenylboronic acids
Scientific Research Applications
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the biaryl product and regenerate the palladium catalyst . In biological systems, the boronic acid group can interact with enzymes and proteins, inhibiting their activity by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
- 4-Bromo-2-fluoro-3-hydroxymethylphenylboronic acid
- 4-Chloro-2-fluoro-3-formylphenylboronic acid
Uniqueness
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it a versatile reagent in organic synthesis and a valuable tool in various research applications .
Properties
IUPAC Name |
[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWATBVHQAGLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)CO)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185487 | |
Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-58-0 | |
Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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